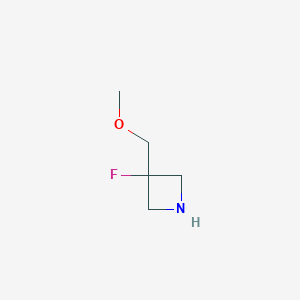
3-(Methoxymethyl)-3-fluoroazetidine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)-3-fluoroazetidine typically involves the fluorination of azetidine derivatives. One common method is the nucleophilic substitution reaction where a suitable azetidine precursor is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The methoxymethyl group can be introduced via a methoxymethylation reaction using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
化学反応の分析
Types of Reactions: 3-(Methoxymethyl)-3-fluoroazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
科学的研究の応用
3-(Methoxymethyl)-3-fluoroazetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to the unique properties imparted by the fluorine atom.
Medicine: Investigated for its potential as a drug candidate, particularly in the field of antiviral and anticancer research.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and reactivity.
作用機序
The mechanism of action of 3-(Methoxymethyl)-3-fluoroazetidine involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to increased biological activity. The methoxymethyl group can also influence the compound’s solubility and membrane permeability, affecting its overall pharmacokinetics.
類似化合物との比較
3-Fluoroazetidine: Lacks the methoxymethyl group, which can result in different chemical and biological properties.
3-Methoxymethylazetidine: Lacks the fluorine atom, which can affect its reactivity and stability.
Uniqueness: 3-(Methoxymethyl)-3-fluoroazetidine is unique due to the presence of both the fluorine and methoxymethyl groups. This combination can lead to enhanced chemical stability, increased biological activity, and improved pharmacokinetic properties compared to its analogs.
生物活性
3-(Methoxymethyl)-3-fluoroazetidine is a synthetic compound classified as a fluorinated heterocyclic amino acid, specifically a derivative of 3-fluoroazetidine-3-carboxylic acid. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and synthesis of bioactive compounds. The introduction of fluorine and methoxymethyl groups significantly influences its chemical properties and biological activities, making it a candidate for further pharmacological studies.
Chemical Structure and Synthesis
The molecular structure of this compound features a four-membered azetidine ring with a methoxymethyl group (-OCH2-CH2-) and a fluorine atom at the 3-position. This configuration enhances its lipophilicity and alters its reactivity compared to non-fluorinated analogs. The synthesis typically involves methods such as electrophilic fluorination followed by modifications to introduce the methoxymethyl group, often utilizing microwave-assisted techniques to improve yields and efficiency.
Research indicates that compounds similar to this compound exhibit diverse biological activities, including antimicrobial and anticancer properties. The specific mechanisms through which this compound exerts its effects remain to be thoroughly investigated, but preliminary studies suggest interactions with various biological targets, potentially influencing enzyme activity and cellular pathways.
Antimicrobial Properties
Preliminary studies have shown that this compound may possess antimicrobial activity. Its structural features may enhance binding affinity to microbial targets, although detailed pharmacological studies are necessary to confirm these effects. Comparative analyses with related compounds indicate that modifications in the azetidine ring can lead to significant variations in antimicrobial potency.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
3-fluoro-3-(methoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c1-8-4-5(6)2-7-3-5/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFFBGLTXYJVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















